molecular formula C14H19NO2 B2439056 N-(2-hydroxy-2-phenylpropyl)pent-4-enamide CAS No. 1351619-97-0

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide

Cat. No.: B2439056
CAS No.: 1351619-97-0
M. Wt: 233.311
InChI Key: DOBOKSXITXXSGM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a hydroxyphenylpropyl group attached to a pent-4-enamide backbone, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)pent-4-enamide typically involves the reaction of ethyl 4-methylpent-4-enoate with 3-phenylpropan-1-amine. The reaction is carried out under controlled conditions, often involving the use of a silica gel column for purification. The product is obtained as a light-yellow oil with a yield of approximately 65% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into a more reduced form.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-phenylpropyl)pent-4-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s hydroxyphenylpropyl group is likely involved in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-phenylpropyl)pent-4-enamide: This compound has a similar structure but with a different position of the hydroxy group.

    N-(2-hydroxy-2-(thiophen-2-yl)propyl)pent-4-enamide: This compound features a thiophenyl group instead of a phenyl group.

Uniqueness

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide is unique due to its specific hydroxyphenylpropyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11-14(2,17)12-8-6-5-7-9-12/h3,5-9,17H,1,4,10-11H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBOKSXITXXSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC=C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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